3-Acetyl-5-chlorobenzoic acid
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Overview
Description
3-Acetyl-5-chlorobenzoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the 3-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-chlorobenzoic acid typically involves the acetylation of 5-chlorobenzoic acid. One common method is the Friedel-Crafts acylation reaction, where 5-chlorobenzoic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-5-chlorobenzoic acid.
Reduction: 3-(1-Hydroxyethyl)-5-chlorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-chlorobenzoic acid depends on its chemical reactivity. The acetyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, leading to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Acetylbenzoic acid: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
5-Chlorobenzoic acid: Lacks the acetyl group, limiting its applications in synthesis.
3-Chlorobenzoic acid: Similar structure but lacks the acetyl group, affecting its reactivity and applications.
Uniqueness
3-Acetyl-5-chlorobenzoic acid is unique due to the presence of both the acetyl and chlorine substituents, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
CAS No. |
1393566-58-9 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-acetyl-5-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13) |
InChI Key |
INXFNWRDYXEVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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